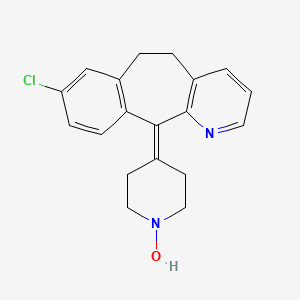

Desloratadine N-Hydroxypiperidine

Description

BenchChem offers high-quality Desloratadine N-Hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desloratadine N-Hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-22(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIBINHLAUROKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705680 | |

| Record name | 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193725-73-3 | |

| Record name | 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Desloratadine N-Hydroxypiperidine" synthesis pathway

An In-depth Technical Guide to the Synthesis of Desloratadine N-Hydroxypiperidine

Authored by a Senior Application Scientist

Abstract

Desloratadine, a potent, non-sedating, long-acting histamine H1 receptor antagonist, is a major active metabolite of loratadine.[1][2] Its metabolic fate and the synthesis of its related compounds are of significant interest in drug development and medicinal chemistry. This technical guide provides a comprehensive overview of a proposed synthetic pathway for Desloratadine N-Hydroxypiperidine, a key related compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights, a detailed experimental protocol, and a discussion of the underlying scientific principles.

Introduction: The Significance of Desloratadine and its N-Hydroxy Metabolite

Desloratadine, chemically known as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine, is a cornerstone in the treatment of allergic conditions.[2][4] The study of its metabolites and related compounds is crucial for understanding its pharmacokinetic profile, identifying potential drug-drug interactions, and for the development of novel analogs with improved therapeutic properties. Desloratadine N-Hydroxypiperidine (CAS 1193725-73-3) is an N-hydroxy derivative of Desloratadine, representing a potential metabolic product or a synthetic intermediate for further functionalization.[3] The introduction of a hydroxyl group on the piperidine nitrogen can significantly alter the molecule's polarity, metabolic stability, and pharmacological activity.

This guide will focus on a proposed, scientifically grounded pathway for the synthesis of this target molecule, starting from the readily available Desloratadine.

Proposed Synthetic Pathway: From Desloratadine to its N-Hydroxypiperidine Derivative

The core of this synthesis involves the direct N-hydroxylation of the piperidine nitrogen in the Desloratadine molecule. This transformation can be achieved through a carefully controlled oxidation reaction. While the direct oxidation of the piperidine nitrogen in Desloratadine to the corresponding N-hydroxylamine is not extensively documented in readily available literature, the principles of N-oxidation of secondary amines are well-established in organic chemistry.

A plausible and efficient method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reagent is widely used for the oxidation of amines to N-oxides and, under controlled conditions, can lead to the formation of N-hydroxy derivatives. A similar approach has been documented for the oxidation of a Boc-protected Desloratadine intermediate to an N-oxide on the pyridine ring, demonstrating the feasibility of using oxidizing agents on the Desloratadine scaffold.[5]

Retrosynthetic Analysis

A retrosynthetic approach to Desloratadine N-Hydroxypiperidine logically points to Desloratadine as the immediate precursor. The key transformation is the introduction of a hydroxyl group onto the piperidine nitrogen atom.

Caption: Retrosynthetic approach for Desloratadine N-Hydroxypiperidine.

Forward Synthesis Pathway

The proposed forward synthesis involves the direct oxidation of Desloratadine using a suitable oxidizing agent.

Caption: Proposed forward synthesis of Desloratadine N-Hydroxypiperidine.

In-Depth Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Desloratadine N-Hydroxypiperidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Desloratadine | Pharmaceutical Grade (≥98%) | Commercially Available | Starting material. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Reagent Grade (≤77%) | Major Chemical Supplier | Oxidizing agent. Purity should be assayed before use. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Reaction solvent. |

| Sodium bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation | For quenching the reaction. |

| Sodium sulfite (Na₂SO₃) | 10% Aqueous Solution | In-house preparation | For removing excess peroxide. |

| Magnesium sulfate (MgSO₄) | Anhydrous | Major Chemical Supplier | Drying agent. |

| Ethyl acetate | HPLC Grade | Major Chemical Supplier | For extraction and chromatography. |

| Hexanes | HPLC Grade | Major Chemical Supplier | For chromatography. |

| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Desloratadine (1.0 g, 3.22 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir at room temperature until the Desloratadine is completely dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (0.72 g, approx. 3.22 mmol, assuming 77% purity) in dichloromethane (20 mL) to the reaction mixture dropwise over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).

-

Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (2 x 20 mL) to remove excess peroxide, followed by saturated aqueous sodium bicarbonate (2 x 20 mL), and finally with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to afford Desloratadine N-Hydroxypiperidine as a white to off-white solid.

Characterization

The identity and purity of the synthesized Desloratadine N-Hydroxypiperidine should be confirmed by standard analytical techniques, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (C₁₉H₁₉ClN₂O, Mol. Wt.: 326.8 g/mol ).[6]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Infrared Spectroscopy (IR): To identify functional groups.

Causality Behind Experimental Choices

-

Choice of Oxidizing Agent: m-CPBA is a mild and selective oxidizing agent suitable for the N-hydroxylation of amines. Its use minimizes the risk of over-oxidation or side reactions on the electron-rich aromatic rings of the Desloratadine scaffold.

-

Solvent Selection: Dichloromethane is an excellent solvent for Desloratadine and m-CPBA, and it is relatively inert under the reaction conditions.

-

Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the oxidation and to enhance the selectivity of the reaction. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

-

Aqueous Workup: The use of sodium bicarbonate neutralizes the acidic by-product, m-chlorobenzoic acid. The sodium sulfite wash is crucial for quenching any unreacted peroxy acid, which can be hazardous.

-

Purification Method: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule, from the non-polar starting material and polar impurities.

Trustworthiness and Self-Validation

The described protocol is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the reaction's endpoint. The purification by column chromatography allows for the isolation of the product with high purity, which can be verified by HPLC. The comprehensive characterization of the final product by NMR, MS, and IR will unequivocally confirm its identity and structure.

Conclusion

This technical guide outlines a robust and scientifically sound pathway for the synthesis of Desloratadine N-Hydroxypiperidine. By leveraging established principles of organic chemistry and providing a detailed experimental protocol, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and synthetic organic chemistry. The successful synthesis and characterization of this compound will enable further studies into its pharmacological and toxicological properties.

References

- Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC. (n.d.).

- US20070060756A1 - Process for the preparation of desloratadine - Google Patents. (2007, March 15).

- Desloratadine N-oxide | 169253-26-3 - SynThink Research Chemicals. (n.d.).

- DE60116902T2 - NEW DESLORATADINE SALTS, METHOD FOR THEIR SYNTHESIS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEREOF - Google Patents. (n.d.).

- Desloratadine | New Drug Approvals. (n.d.).

- Desloratadine N-Hydroxypiperidine | CAS 1193725-73-3 - Veeprho. (n.d.).

- Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine - JOCPR. (n.d.).

- Desloratadine N-hydroxypiperidine | CymitQuimica. (n.d.).

- Desloratadine N-oxide | CAS No- 169253-26-3 - Chemicea Pharmaceuticals. (n.d.).

- Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine - JOCPR. (n.d.).

- Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC. (n.d.).

Sources

- 1. DE60116902T2 - NEW DESLORATADINE SALTS, METHOD FOR THEIR SYNTHESIS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEREOF - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. veeprho.com [veeprho.com]

- 4. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synthinkchemicals.com [synthinkchemicals.com]

"Desloratadine N-Hydroxypiperidine" CAS number 1193725-73-3

CAS Number: 1193725-73-3 Chemical Name: 8-Chloro-6,11-dihydro-11-(1-hydroxy-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine[1][2][3][4]

Executive Summary & Chemical Significance

Desloratadine N-Hydroxypiperidine is a critical oxidative degradation product and potential metabolite of the second-generation antihistamine Desloratadine.[1] In the context of pharmaceutical development, it is classified as a structural alert impurity due to the N-hydroxy (hydroxylamine) moiety, which poses potential genotoxic risks.[1][4]

Under International Council for Harmonisation (ICH) guidelines Q3A/B (Impurities) and M7 (Mutagenic Impurities) , this compound requires rigorous characterization, control, and toxicological assessment.[3][4] This guide provides a comprehensive technical framework for its synthesis, analytical detection, and formation mechanism.

Physicochemical Profile

| Parameter | Data |

| Molecular Formula | C₁₉H₁₉ClN₂O |

| Molecular Weight | 326.82 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

| pKa (Calculated) | ~6.8 (Hydroxylamine group), ~4.2 (Pyridine) |

| LogP | ~2.5 - 3.0 (Estimated) |

Mechanistic Formation: The Oxidative Pathway

The formation of Desloratadine N-Hydroxypiperidine occurs primarily through oxidative stress on the secondary amine of the piperidine ring. Unlike N-oxides (formed on the pyridine nitrogen), the N-hydroxypiperidine is a hydroxylamine derivative.[1][3][4]

Degradation Logic

In solid-state or solution formulations, Desloratadine is susceptible to autoxidation initiated by:

-

Peroxides: Trace impurities in excipients (e.g., Povidone, PEG).[3][4]

-

Radical Initiators: Metal ions (Fe²⁺/Cu²⁺) catalyzing electron transfer.[3][4]

The mechanism proceeds via the abstraction of the amine proton or direct attack by reactive oxygen species (ROS), leading to the insertion of oxygen at the nitrogen center.

Visualization of Pathway

The following diagram illustrates the oxidative divergence of Desloratadine into its N-Hydroxy impurity versus other common degradants.

Caption: Divergent oxidative degradation pathways of Desloratadine leading to N-Hydroxypiperidine and related impurities.[1][3][4]

Protocol: Synthesis of Reference Standard

To quantify this impurity, a high-purity reference standard is required.[1] Direct oxidation often yields mixtures.[3][4] The following protocol utilizes a Benzoyl Peroxide route to selectively generate the hydroxylamine.

Reagents & Equipment

-

Substrate: Desloratadine base (>99%).

-

Buffer: Phosphate buffer (pH 10.5).

Step-by-Step Methodology

-

Activation (Benzoylation):

-

Hydrolysis:

-

Work-up:

-

Purification:

Analytical Characterization Strategy

Distinguishing the N-Hydroxypiperidine from the Pyridine N-Oxide is analytically challenging due to identical molecular weights (Isobaric, MW 326.8).[1][3][4] Separation relies on the difference in pKa and hydrophobicity.

HPLC Method Parameters

The following method ensures resolution between the parent drug, N-oxide, and N-hydroxy impurity.[1]

| Parameter | Condition |

| Column | Inertsil ODS-3V or Waters XBridge C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate buffer (pH 6.[1][3][4]5) |

| Mobile Phase B | Acetonitrile : Methanol (50:[1][3][4]50) |

| Gradient | 0-5 min: 20% B; 5-25 min: 20%→80% B; 25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 242 nm (primary) and 280 nm |

| Column Temp | 35°C |

| Retention Order | Desloratadine < N-Hydroxypiperidine < Pyridine N-Oxide (varies by pH) |

Mass Spectrometry (LC-MS/MS) Fragmentation

To confirm identity, monitor the fragmentation pattern.[1][3][4] The N-hydroxy group on the piperidine ring alters the fragmentation compared to the pyridine N-oxide.[1]

Analytical Workflow Diagram

Caption: Integrated analytical workflow for the detection and quantification of Desloratadine N-Hydroxypiperidine.

Regulatory & Toxicological Context

Under ICH M7 , N-hydroxy compounds (hydroxylamines) are often flagged as "Class 3" impurities (Alerting structure, unrelated to the drug structure's non-mutagenic profile) until proven otherwise via Ames testing.[1][3][4]

-

Genotoxicity Concern: Hydroxylamines can be metabolically activated to nitrenium ions, which are potent DNA alkylators.[4]

-

Control Strategy:

Recommendation: Conduct a bacterial reverse mutation assay (Ames test) on the synthesized reference standard to definitively classify its mutagenic potential.[3][4]

References

-

PubChem. (n.d.).[3][4][6][7] Desloratadine N-Hydroxypiperidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Veeprho Laboratories. (n.d.).[3][4] Desloratadine N-Hydroxypiperidine Reference Standard. Retrieved from [Link][1][3][4]

-

ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation.[3][4][8][9] Retrieved from [Link][1][3][4][10]

-

Tandel, F. B., et al. (2018).[3][4][11] Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Qi, M., et al. (2015).[3][4] Degradation Pathways and Products of Loratadine and Desloratadine. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation on oxidative pathways).

Sources

- 1. Desloratadine N-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 2. Desloratadine N-Hydroxy Impurity - Opulent Pharma [opulentpharma.com]

- 3. BindingDB BDBM50335519 (S)-3,6-Diamino-hexanoic acid {(3S,9S,12S,15S)-3-((S)-6-hydroxy-2-imino-hexahydro-pyrimidin-4-yl)-9,12-bis-hydroxymethyl-2,5,8,11,14-pentaoxo-6-[1-ureido-meth-(Z)-ylidene]-1,4,7,10,13pentaaza-cyclohexadec-15-yl}-amide::4-Naphthalen-2-ylmethyl-4,5-dihydro-1H-imidazole::CHEMBL262777::Chloroorienticin B derivative::Glycopeptide antibiotic::Mannopeptimycin Glycopeptide::Mannopeptimycin glycopeptide analogue::N-demethylvancomycin derivative::Poly ethylene glycol derivative::Tuberactinomycin Analogue::Vancocin::Vancoled::Vancor::Viomycin derivative::vancomycin::vanomycin [bindingdb.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]

- 6. SID 313072587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. SID 11373725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. arabjchem.org [arabjchem.org]

- 10. ec.europa.eu [ec.europa.eu]

- 11. researchgate.net [researchgate.net]

"Desloratadine N-Hydroxypiperidine" molecular weight

Topic: Characterization and Control of Desloratadine N-Hydroxypiperidine Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and DMPK Researchers

Molecular Characterization, Synthesis, and Analytical Control Strategy

Abstract This technical guide provides a comprehensive analysis of Desloratadine N-Hydroxypiperidine (CAS: 1193725-73-3), a critical oxidative impurity and metabolic intermediate of the antihistamine Desloratadine. While often conflated with ring-hydroxylated metabolites (e.g., 3-Hydroxydesloratadine), the N-hydroxypiperidine analog represents a distinct structural moiety (hydroxylamine) with unique physicochemical stability and mass spectrometric behavior. This document outlines the precise molecular weight calculations, synthetic pathways, and orthogonal analytical protocols required to distinguish this impurity from isobaric interferences in regulated environments.

Physicochemical Identity & Molecular Weight[1][2][3][4]

In drug development, "approximate" molecular weights are insufficient for high-resolution mass spectrometry (HRMS) confirmation. The precise characterization of Desloratadine N-Hydroxypiperidine relies on the specific isotopic contribution of the Chlorine atom (

Core Data Summary

| Property | Specification |

| Chemical Name | 8-Chloro-6,11-dihydro-11-(1-hydroxy-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |

| Common Name | Desloratadine N-Hydroxypiperidine (N-Hydroxydesloratadine) |

| CAS Registry | 1193725-73-3 |

| Molecular Formula | |

| Molecular Weight (Average) | 326.82 g/mol |

| Monoisotopic Mass | 326.1186 Da (Calculated for |

| Structural Class | Tricyclic Antihistamine / Hydroxylamine (N-OH) |

The "Isobaric Trap"

Desloratadine N-Hydroxypiperidine is isobaric with the major active metabolite, 3-Hydroxydesloratadine (and 5/6-Hydroxydesloratadine). Both share the formula

-

Desloratadine MW: 310.82 g/mol .

-

N-Hydroxy Shift: +16.00 Da (Oxygen insertion).

-

Differentiation: Requires chromatographic resolution or distinct MS/MS fragmentation (See Section 3).

Formation Mechanism: Synthesis & Metabolism

Understanding the origin of this species is vital for controlling it as a degradation impurity (shelf-life) or identifying it as a transient metabolite (pharmacokinetics).

Chemical Synthesis (Reference Standard)

To generate the N-Hydroxypiperidine standard for QC qualification, direct oxidation of the secondary amine is performed. Unlike ring hydroxylation, which requires harsh conditions or enzymatic catalysis, the N-OH moiety is accessible via electrophilic oxidation.

Protocol Summary:

-

Substrate: Desloratadine free base.

-

Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) or Benzoyl Peroxide.

-

Conditions: Dichloromethane (DCM), 0°C to Room Temperature, 1-2 hours.

-

Purification: The hydroxylamine is less basic than the parent amine. Acid-base extraction must be pH-controlled (pH ~6-7) to prevent re-extraction of unreacted Desloratadine.

Metabolic Pathway (In Vivo)

In biological systems, Desloratadine is metabolized by CYP450 enzymes. While 3-hydroxylation is the primary clearance pathway, N-hydroxylation occurs as an intermediate step, often followed by N-glucuronidation.

Figure 1: Divergent oxidative pathways of Desloratadine. Note that N-Hydroxypiperidine (Red) is structurally distinct from the ring-hydroxylated metabolite (Yellow) despite identical mass.

Analytical Strategy: Identification & Control

Distinguishing Desloratadine N-Hydroxypiperidine from its isobaric isomers requires a self-validating LC-MS/MS workflow.

Mass Spectrometry (MS/MS) Fragmentation

The lability of the N-O bond vs. the C-O bond (phenol) provides the diagnostic fingerprint.

| Analyte | Precursor Ion ( | Key Product Ion (Transition) | Mechanism |

| N-Hydroxypiperidine | 327.1 | 309.1 / 311.1 | Loss of Oxygen (-16) or |

| 3-Hydroxydesloratadine | 327.1 | 275.1 | Loss of water (-18) followed by ring contraction. |

| Desloratadine (Ref) | 311.1 | 259.1 | Loss of propene/ammonia. |

Chromatographic Separation (HPLC/UPLC)

The N-hydroxy group increases polarity relative to Desloratadine but often elutes after the 3-hydroxy metabolite due to the shielding of the basic nitrogen.

-

Stationary Phase: C18 or Phenyl-Hexyl (for selectivity).

-

Mobile Phase: Ammonium Formate (pH 3.5) / Acetonitrile. Note: Acidic pH is crucial to protonate the pyridine nitrogen.

-

Critical Pair: Resolution (

) between 3-Hydroxydesloratadine and N-Hydroxypiperidine must be > 1.5.

Validated Workflow Diagram

Figure 2: Decision tree for distinguishing isobaric impurities using MS/MS transitions.

Regulatory & Safety Context

Under ICH Q3A(R2) and Q3B(R2) guidelines, impurities exceeding the identification threshold (usually 0.10%) must be characterized.

-

Genotoxicity Potential: Hydroxylamines (N-OH) are structural alerts for mutagenicity (ICH M7). However, for Desloratadine, this is a known metabolite; therefore, safety qualification may rely on existing toxicological data of the parent drug if the impurity is present in significant quantities in human plasma.

-

Stability Indication: The presence of N-Hydroxypiperidine in stability samples indicates oxidative stress . Formulation strategies should include antioxidants or inert atmosphere packaging (Nitrogen overlay) if this impurity trends upward.

References

-

United States Pharmacopeia (USP). Desloratadine Monograph: Impurity Profiling. USP-NF.

-

PubChem. Desloratadine N-Hydroxypiperidine (Compound Summary). National Library of Medicine.

-

Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of the American Society for Mass Spectrometry.

-

Santa Cruz Biotechnology. Desloratadine N-Hydroxypiperidine Product Data Sheet.[4]

-

ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.

Sources

A Technical Guide to Desloratadine N-Hydroxypiperidine: Formation, Characterization, and Control of a Key Desloratadine Impurity

Executive Summary: The Imperative of Purity in Desloratadine

Desloratadine, a potent, non-sedating, second-generation H1-antihistamine, is the principal active metabolite of loratadine.[1][2] Its efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established. However, like any active pharmaceutical ingredient (API), the purity of desloratadine is paramount to its safety and therapeutic effectiveness. The presence of impurities, which can arise during synthesis, degradation, or storage, must be meticulously controlled to meet stringent regulatory standards.[3][4]

This technical guide provides an in-depth examination of a specific and significant impurity: Desloratadine N-Hydroxypiperidine . As Senior Application Scientists, our objective is to move beyond mere identification and offer a comprehensive resource for researchers and drug development professionals. We will explore the causality behind its formation, present robust, field-proven analytical protocols for its characterization and quantification, and contextualize these findings within the global regulatory framework. This document serves as a self-validating system, grounding every claim and protocol in authoritative scientific evidence.

Profile of the Impurity: Desloratadine N-Hydroxypiperidine

Understanding an impurity begins with its fundamental chemical identity and pathways of formation. This knowledge is the bedrock upon which a sound control strategy is built.

Chemical Identity

Desloratadine N-Hydroxypiperidine is an N-hydroxy derivative of the parent drug, formed by the oxidation of the nitrogen atom within the piperidine ring.[5] Its chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 8-Chloro-6,11-dihydro-11-(1-hydroxy-4-piperidinylidene)-5H-benzo[1]cyclohepta[1,2-b]pyridine | [5][6][7] |

| Synonyms | N-Hydroxy Desloratadine, Desloratadine N-Hydroxy Impurity | [5][6][8] |

| CAS Number | 1193725-73-3 | [5][8][9] |

| Molecular Formula | C19H19ClN2O | [6][8][] |

| Molecular Weight | 326.82 g/mol | [8][] |

Formation Pathways: Metabolism and Oxidative Degradation

The emergence of Desloratadine N-Hydroxypiperidine is primarily attributed to two distinct pathways: biological metabolism and chemical degradation.

-

Metabolic Pathway: N-oxidation is a recognized biotransformation route for molecules containing alicyclic amine structures, such as the piperidine ring in desloratadine.[5] In vivo, cytochrome P450 enzymes can catalyze this oxidation, making Desloratadine N-Hydroxypiperidine a potential human metabolite.

-

Degradation Pathway: The piperidine nitrogen is susceptible to attack by oxidizing agents. This impurity can be formed as a degradation product under conditions of oxidative stress.[11][12] Forced degradation studies, a cornerstone of stability testing as mandated by the International Council for Harmonisation (ICH), have demonstrated that desloratadine is particularly susceptible to oxidation.[12][13][14] This underscores the necessity of protecting the API and its formulations from oxidizing agents and environments during manufacturing and storage.

Caption: Potential formation pathways of Desloratadine N-Hydroxypiperidine from Desloratadine.

Analytical Strategy: A Stability-Indicating HPLC Method

A robust analytical method is non-negotiable for ensuring drug quality. The chosen method must be "stability-indicating," meaning it can accurately separate the API from its impurities and degradation products, allowing for reliable quantification of all components.[12][15][16] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry.[1]

Causality in Method Development

The development of an effective RP-HPLC method is guided by the physicochemical properties of the analytes. Desloratadine and its related impurities are moderately polar compounds, making a reversed-phase C18 column an excellent starting point.[15] Mobile phase selection is critical; a gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) provides the necessary resolving power to separate a complex mixture of impurities that may have very similar structures.[17] The pH of the buffer is optimized to ensure the analytes are in a suitable ionic state for good peak shape and retention.[18] UV detection is typically employed, with the wavelength set to an absorbance maximum for desloratadine (e.g., 242-278 nm) to ensure high sensitivity.[13][15]

Protocol: Validated Stability-Indicating RP-HPLC Method

This protocol is a representative method synthesized from established practices for desloratadine analysis and must be validated in accordance with ICH Q2(R1) guidelines for its intended use.

1. Equipment and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Data System (CDS).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

-

Reference standards for Desloratadine and Desloratadine N-Hydroxypiperidine.

-

HPLC-grade acetonitrile, methanol, potassium phosphate monobasic, and ortho-phosphoric acid.

-

HPLC-grade water.

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (L1), 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for separating desloratadine and its structurally similar impurities. |

| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH adjusted to 3.2 with phosphoric acid | Buffering controls the ionization state of the analytes, ensuring consistent retention and sharp peaks.[19] |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analytes in a gradient program. |

| Gradient Program | Time 0: 70% A, 30% BTime 20: 30% A, 70% BTime 25: 30% A, 70% BTime 26: 70% A, 30% BTime 30: 70% A, 30% B | A gradient is essential to resolve early-eluting polar impurities from the main API peak and later-eluting non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[15] |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times and improves peak shape.[13] |

| Detection | UV at 242 nm | A wavelength of high absorbance for Desloratadine, providing good sensitivity for the API and its impurities.[15] |

| Injection Volume | 10 µL | A typical volume to avoid column overloading while maintaining sensitivity. |

3. Preparation of Solutions:

-

Diluent: Mobile Phase A and Methanol (50:50, v/v).

-

Standard Solution: Accurately weigh and dissolve Desloratadine and Desloratadine N-Hydroxypiperidine reference standards in diluent to achieve known final concentrations (e.g., 0.5 mg/mL for Desloratadine and 0.001 mg/mL for the impurity).

-

Sample Solution: Accurately weigh and dissolve the drug substance or product equivalent to a final concentration of ~0.5 mg/mL of Desloratadine in the diluent.

4. System Suitability Test (SST):

-

Before sample analysis, inject the standard solution (e.g., five replicate injections).

-

The system is deemed suitable if the relative standard deviation (RSD) for the peak areas is ≤ 2.0%, the theoretical plates for the desloratadine peak are ≥ 2000, and the tailing factor is ≤ 1.5.[20]

5. Analysis and Calculation:

-

Inject the blank (diluent), followed by the standard and sample solutions.

-

Identify the peaks based on their retention times relative to the standards.

-

Calculate the amount of Desloratadine N-Hydroxypiperidine in the sample using the external standard method, correcting for relative response factors if necessary.

Caption: A typical analytical workflow for the identification and quantification of impurities.

Forced Degradation: Probing the Limits of Stability

Forced degradation (or stress testing) studies are indispensable for developing and validating stability-indicating methods.[15] By subjecting the API to harsh conditions, we can generate potential degradation products and ensure the analytical method can resolve them from the parent drug.[11]

Summary of Desloratadine Degradation Behavior

Literature indicates that desloratadine exhibits varying stability under different stress conditions.

-

Oxidative Stress: The drug is highly susceptible to oxidation, which is the primary pathway leading to N-hydroxy and N-oxide impurities.[12][13]

-

Thermal Stress: Significant degradation is observed under dry heat conditions.[11][12]

-

Hydrolytic Stress: Desloratadine shows some degradation under basic (alkaline) conditions, while it is generally more stable under acidic and neutral pH.[11][12][14]

-

Photolytic Stress: The drug is relatively stable under photolytic conditions, although some degradation can occur with prolonged exposure.[11][15][21]

| Stress Condition | Reagent/Condition | Observation | Key Degradation Products |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Minor degradation observed. | Degradation peaks at different RRTs.[16] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Significant degradation observed. | One or more major degradation products.[11][15] |

| Oxidation | 3-30% H₂O₂, RT | Highly susceptible to degradation. | N-Hydroxypiperidine , Pyridine N-Oxide.[11][13] |

| Thermal | Dry Heat, 70-105°C | Extremely unstable, significant degradation. | Multiple thermal degradants.[11][12] |

| Photolytic | UV/Visible Light (ICH Q1B) | Relatively stable, minor degradation. | Photolytic degradants.[11][21] |

Conclusion: A Framework for Control

Desloratadine N-Hydroxypiperidine is a critical impurity that demands rigorous control due to its potential formation through both metabolic and oxidative degradation pathways. An effective control strategy is multi-faceted, beginning with an understanding of its chemical identity and formation mechanisms. This knowledge informs the development of robust, specific, and validated stability-indicating analytical methods, such as the RP-HPLC protocol detailed herein.

By integrating these analytical tools with comprehensive forced degradation studies, drug development professionals can establish a clear impurity profile, predict potential stability issues, and implement appropriate controls in the manufacturing process and formulation design. Adherence to ICH guidelines and pharmacopeial standards ensures that the final drug product is safe, effective, and of the highest quality, safeguarding patient health.

References

-

Desloratadine EP Impurities & Related Compounds. (n.d.). SynThink. Retrieved from [Link]

-

Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products. (2021). Academia.edu. Retrieved from [Link]

-

Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. (2022). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

Desloratadine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

-

Desloratadine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. (2025). Preprints.org. Retrieved from [Link]

-

Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. (n.d.). Retrieved from [Link]

-

A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. (2014). PMC. Retrieved from [Link]

-

Desloratadine Tablets - Definition, Identification, Assay. (2025). USP 2025. Retrieved from [Link]

-

USP41 Desloratadine. (n.d.). Scribd. Retrieved from [Link]

-

Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. (n.d.). CABI Digital Library. Retrieved from [Link]

-

Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. (2022). PubMed. Retrieved from [Link]

-

Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. (n.d.). SciSpace. Retrieved from [Link]

-

Desloratadine N-Hydroxypiperidine. (n.d.). Veeprho. Retrieved from [Link]

-

Desloratadine Teva EPAR Public Assessment Report. (2011). European Medicines Agency (EMA). Retrieved from [Link]

-

New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degra. (n.d.). Retrieved from [Link]

-

Desloratadine Impurities. (n.d.). Tlcpharma Labs. Retrieved from [Link]

-

Desloratadine N-Oxide. (n.d.). Veeprho. Retrieved from [Link]

-

A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (2012). PMC. Retrieved from [Link]

-

Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. (2023). DergiPark. Retrieved from [Link]

-

Chromatogram of Desloratadine and degradation products. (n.d.). ResearchGate. Retrieved from [Link]

- Stabilized desloratadine composition. (2006). Google Patents.

-

Characterization and Compatibility Study of Desloratadine. (2019). ResearchGate. Retrieved from [Link]

- Process for the preparation of desloratadine. (2007). Google Patents.

-

Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. (n.d.). JOCPR. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. veeprho.com [veeprho.com]

- 6. Desloratadine N-Hydroxy Impurity - Opulent Pharma [opulentpharma.com]

- 7. Desloratadine N-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 8. N-Hydroxy Desloratadine Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Desloratadine N-Hydroxypiperidine | LGC Standards [lgcstandards.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. researchgate.net [researchgate.net]

- 15. (PDF) Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products [academia.edu]

- 16. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Desloratadine Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. scispace.com [scispace.com]

A Technical Guide to the Pharmacokinetics of Desloratadine and its Major Active Metabolite, 3-Hydroxydesloratadine

Introduction

Desloratadine, the primary active metabolite of loratadine, is a second-generation antihistamine distinguished by its potent and selective antagonism of peripheral histamine H1-receptors.[1][2][3] This characteristic allows it to effectively alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria without the sedative effects commonly associated with first-generation antihistamines.[2][4][5] A comprehensive understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the pharmacokinetics of desloratadine and its principal active metabolite, 3-hydroxydesloratadine. It is important to clarify that the term "Desloratadine N-Hydroxypiperidine" is not standard nomenclature; the key metabolite is formed by hydroxylation at the 3-position of the desloratadine molecule.[4][5][6]

Absorption

Following oral administration, desloratadine is well-absorbed, with plasma concentrations becoming detectable within 30 minutes.[7] Peak plasma concentrations (Cmax) are typically reached approximately 3 hours post-administration.[3][4][7][8][9] The bioavailability of desloratadine is dose-proportional within the 5 mg to 20 mg range.[7] Notably, the presence of food does not impact the bioavailability (both Cmax and AUC) of desloratadine, allowing for administration without regard to meals.[8]

Distribution

Desloratadine exhibits moderate binding to plasma proteins, in the range of 83% to 87%.[4][6][7][8][10] Its active metabolite, 3-hydroxydesloratadine, shows a similar degree of protein binding, at approximately 85% to 89%.[6][8][9] An important characteristic of desloratadine is its limited ability to cross the blood-brain barrier, which is consistent with its non-sedating profile.[3][8]

Metabolism: The Formation of 3-Hydroxydesloratadine

Desloratadine undergoes extensive metabolism to its major active metabolite, 3-hydroxydesloratadine.[5][6][8][11] The formation of this metabolite is a unique, sequential three-step process:

-

N-glucuronidation of desloratadine: This initial step is catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10.[4][12][13]

-

3-hydroxylation of the N-glucuronide intermediate: The subsequent hydroxylation is carried out by the cytochrome P450 enzyme CYP2C8.[4][12][14]

-

Non-enzymatic deconjugation: The final step involves the removal of the glucuronide group to yield 3-hydroxydesloratadine.[4][12][13]

It is noteworthy that while in vitro studies have shown weak inhibitory effects of desloratadine on CYP2B6, CYP2D6, and CYP3A4/5, it does not significantly inhibit CYP1A2, CYP2C8, CYP2C9, or CYP2C19.[4][12][15]

Sources

- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. Desloratadine - Wikipedia [en.wikipedia.org]

- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 6. drugs.com [drugs.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. mims.com [mims.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor [academia.edu]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of Desloratadine: A Technical Guide to its Metabolic Pathways

Executive Summary: Desloratadine, a potent, long-acting, non-sedating antihistamine, undergoes extensive metabolism in humans. The primary and most well-characterized metabolic pathway leads to the formation of its major active metabolite, 3-hydroxydesloratadine. This process is notable for its unusual, sequential enzymatic mechanism involving both a Phase II and a Phase I enzyme. While other derivatives, such as Desloratadine N-Hydroxypiperidine, are recognized as related chemical substances, their formation as metabolic products in vivo is not well-documented in current scientific literature. This guide provides an in-depth exploration of the established biotransformation of desloratadine, with a focus on the formation of 3-hydroxydesloratadine, and discusses the current understanding of other potential metabolic products.

Introduction to Desloratadine

Desloratadine is the major active metabolite of loratadine and functions as a selective peripheral histamine H1-receptor antagonist.[1][2] Its chemical structure, 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine, confers its high affinity and specificity for the H1 receptor.[5] Upon oral administration, desloratadine is well-absorbed and undergoes significant metabolism, leading to the formation of various metabolites.[6] Understanding these metabolic pathways is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.

The Major Metabolic Pathway: Formation of 3-Hydroxydesloratadine

The conversion of desloratadine to 3-hydroxydesloratadine is the most significant metabolic route.[7][8] For many years, the enzymatic basis of this transformation remained elusive, as conventional in vitro systems like human liver microsomes (HLM) failed to produce this metabolite.[9] It was the use of cryopreserved human hepatocytes (CHHs) that enabled the elucidation of a novel, multi-step pathway.[9]

A Unique Sequential Enzymatic Reaction

Contrary to a direct hydroxylation, the formation of 3-hydroxydesloratadine involves a sequential action of a UDP-glucuronosyltransferase (UGT) and a cytochrome P450 (CYP) enzyme.[8][9] This can be broken down into three key steps:

-

N-glucuronidation by UGT2B10: The initial and obligatory step is the conjugation of a glucuronic acid moiety to the piperidine nitrogen of desloratadine, forming an unstable N-glucuronide.[8][9] This reaction is specifically catalyzed by UGT2B10.[8][9]

-

Hydroxylation by CYP2C8: The desloratadine N-glucuronide intermediate then serves as a substrate for CYP2C8, which hydroxylates the pyridine ring at the 3-position.[8][9]

-

Non-enzymatic Deconjugation: The resulting 3-hydroxydesloratadine N-glucuronide is highly unstable and rapidly undergoes non-enzymatic hydrolysis, releasing the final product, 3-hydroxydesloratadine.[8][9]

This intricate pathway highlights the importance of using integrated in vitro systems, such as hepatocytes, that maintain the co-localization and function of both Phase I and Phase II metabolic enzymes.

Caption: The sequential metabolic pathway of desloratadine to 3-hydroxydesloratadine.

Quantitative Aspects of 3-Hydroxydesloratadine Formation

In vitro studies using cryopreserved human hepatocytes have allowed for the characterization of the kinetics of 3-hydroxydesloratadine formation.

| Parameter | Value | Biological System | Reference |

| Km | 1.6 µM | Cryopreserved Human Hepatocytes | [9] |

| Vmax | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes | [9] |

Other Biotransformations: The Case of Desloratadine N-Hydroxypiperidine

The user's query specifically mentioned "Desloratadine N-Hydroxypiperidine". This compound, with the chemical name 8-Chloro-6,11-dihydro-11-(1-hydroxy-4-piperidinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine and CAS number 1193725-73-3, is a known derivative of desloratadine.[4][] However, a thorough review of the scientific literature on desloratadine metabolism does not reveal a defined enzymatic pathway for its formation in humans. It is commercially available as a pharmaceutical impurity or reference standard.[4][]

One study on the metabolism of loratadine (the parent drug of desloratadine) in mice, rats, and monkeys noted that subsequent to its conversion to desloratadine, further oxidation, including N-oxidation, can occur.[11] Another commercially available reference material is "Desloratadine N-Oxide" (CAS 169253-26-3). While the molecular formula for both Desloratadine N-Hydroxypiperidine and Desloratadine N-Oxide is the same (C19H19ClN2O), they are structural isomers, with the former being an N-hydroxylamine of the piperidine ring and the latter potentially an N-oxide of the pyridine ring. The available literature does not definitively identify Desloratadine N-Hydroxypiperidine as a significant human metabolite. It is plausible that it is a minor metabolite, a product of non-enzymatic degradation, or a synthetic byproduct.

Experimental Protocols for Studying Desloratadine Metabolism

The elucidation of desloratadine's metabolic pathways relies on robust in vitro and analytical methodologies.

In Vitro Incubation with Human Liver Preparations

Objective: To identify the enzymes responsible for the metabolism of desloratadine.

Methodology:

-

System Selection: Cryopreserved human hepatocytes (CHHs) are the preferred system for studying the formation of 3-hydroxydesloratadine due to the requirement of both UGT and CYP activity.[9] Human liver microsomes (HLM) can be used for reaction phenotyping of other potential oxidative metabolites.

-

Incubation Conditions:

-

Substrate Concentration: A range of desloratadine concentrations (e.g., 1-10 µM) should be used.[9]

-

Cofactors: For CHHs and S9 fractions, incubations require both NADPH (for CYP activity) and UDP-glucuronic acid (UDPGA) for UGT activity.[9] For HLM, NADPH is sufficient for studying CYP-mediated reactions.

-

Incubation Time: Time points should be chosen to ensure initial velocity conditions (e.g., 0-60 minutes).

-

Enzyme Concentration: A suitable protein concentration (e.g., 0.5-1.0 mg/mL for HLM, 1 million cells/mL for CHHs) should be used.

-

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate proteins.[8]

-

Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

Caption: A generalized workflow for in vitro metabolism studies of desloratadine.

Reaction Phenotyping

Objective: To identify the specific enzymes involved in a metabolic pathway.

Methodology:

-

Correlation Analysis: The rate of metabolite formation is correlated with the activity of specific CYP or UGT enzymes in a panel of individual human liver preparations.[9] A strong correlation (high r2 value) suggests the involvement of that enzyme. For example, 3-hydroxydesloratadine formation correlates strongly with CYP2C8 marker activity.[9]

-

Chemical Inhibition: Known selective inhibitors of specific enzymes are co-incubated with desloratadine. A significant decrease in metabolite formation in the presence of an inhibitor points to the involvement of the inhibited enzyme. For instance, gemfibrozil glucuronide (a CYP2C8 inhibitor) and nicotine (a UGT2B10 inhibitor) substantially inhibit the formation of 3-hydroxydesloratadine.[8][9]

-

Recombinant Enzymes: Purified, recombinantly expressed enzymes (e.g., specific CYPs or UGTs) are used to determine if they can directly catalyze the reaction of interest.[9]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of desloratadine and its metabolites in biological matrices.

-

Chromatography: Reversed-phase columns (e.g., C18) are typically used with a gradient elution of an aqueous mobile phase (often containing formic acid for better ionization) and an organic solvent like acetonitrile or methanol.[8]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Conclusion

The biotransformation of desloratadine is a complex process dominated by a unique and well-characterized pathway leading to its major active metabolite, 3-hydroxydesloratadine. This pathway's reliance on the sequential action of UGT2B10 and CYP2C8 underscores the intricate nature of drug metabolism and the importance of appropriate in vitro models for its study. While Desloratadine N-Hydroxypiperidine is a known chemical entity, its role as a human metabolite is not established in the current body of scientific literature. Further research would be necessary to determine if it is a minor metabolite or a product of other chemical processes. For drug development professionals and researchers, a thorough understanding of the 3-hydroxydesloratadine pathway is paramount for predicting the pharmacokinetic behavior and potential drug interaction profile of desloratadine.

References

-

Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(4), 729-742. [Link][9]

- Google Patents. (2008).

-

Wang, L., et al. (2015). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 7(3), 1145-1150. [Link]

-

Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link][8]

-

GLP Pharma Standards. (n.d.). Desloratadine N-Hydroxy Impurity | CAS No: 1193725-73-3. [Link][4]

-

Veeprho. (n.d.). Desloratadine N-Hydroxypiperidine | CAS 1193725-73-3. [Link][]

- Antignac, M., et al. (2004). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor. Biochemical Pharmacology, 64(3), 411-420.

-

Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(9), 1173-1175. [Link]

-

ResearchGate. (2017). Mohamed RAFI | SCIENTIST | M.Sc.CHEMISTRY | Research profile. [Link]

-

Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 162-170. [Link]

-

ResearchGate. (2015). Chemical inhibition and formation of 3-hydroxydesloratadine in CHHs and recombinant enzymes. [Link]

-

Fisher Scientific. (n.d.). Desloratadine N-Hydroxypiperidine, TRC 10 mg | Buy Online | Toronto Research Chemicals. [Link]

-

Ringdahl, E., & Tfelt-Hansen, P. (2004). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Clinical Pharmacokinetics, 43(11), 745-758. [Link][6]

-

Volza. (2025). Desloratadine & HSN Code 3822 Exports from India. [Link]

-

Pharmaffiliates. (n.d.). Desloratadine-impurities. [Link]

-

Slideshare. (2015). Impurity standards catalogue List | PDF. [Link]

-

ResearchGate. (2015). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. [Link]

-

ResearchGate. (n.d.). Chemical structures of loratadine and desloratadine. In vivo formation.... [Link]

- Yumibe, N., et al. (1996). Identification of human liver cytochrome P450s involved in the metabolism of loratadine. Journal of Allergy and Clinical Immunology, 97(1 Pt 1), 205.

- Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(9), 1173-1175.

- Ghosal, A., et al. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 162-170.

-

Antignac, M., et al. (2002). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor. Biochemical Pharmacology, 64(3), 411-420. [Link]

- Ringdahl, E., & Tfelt-Hansen, P. (2004). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Clinical Pharmacokinetics, 43(11), 745-758.

- Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162-170.

- Agrawal, Y. K., & Panchal, H. (2011). Desloratadine: A second-generation antihistamine. Journal of Young Pharmacists, 3(2), 151-155.

- Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(9), 1173-1175.

- Yumibe, N., et al. (1996). Identification of human liver cytochrome P450s involved in the metabolism of loratadine. Journal of Allergy and Clinical Immunology, 97(1 Pt 1), 205.

-

ResearchGate. (2015). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. [Link]

-

ResearchGate. (n.d.). Chemical structures of loratadine and desloratadine. In vivo formation.... [Link]

Sources

- 1. EP1988893A2 - Desloratadine-containing formulation stabilized with cyclodextrin - Google Patents [patents.google.com]

- 2. Desloratadine N-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. jocpr.com [jocpr.com]

- 7. (PDF) Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor [academia.edu]

- 8. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the In Vitro Activity of Desloratadine N-Hydroxypiperidine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Desloratadine N-Hydroxypiperidine, a derivative of the second-generation antihistamine, desloratadine. We delve into the metabolic context of this compound, its known interactions with the primary therapeutic target—the histamine H1 receptor—and the standardized methodologies employed for its evaluation. This document synthesizes available data to offer a detailed perspective for researchers engaged in the study of antihistamines and their metabolites.

Introduction: The Context of Desloratadine and its Metabolism

Desloratadine is a potent, long-acting, non-sedating tricyclic antihistamine with selective peripheral histamine H1 receptor antagonist activity.[1][2] It is the major active metabolite of loratadine and is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[3][4] The clinical efficacy and favorable safety profile of desloratadine are well-established. A critical aspect of its pharmacology lies in its biotransformation, which leads to the formation of several metabolites.

The primary and most studied active metabolite of desloratadine is 3-hydroxydesloratadine.[3][5] Its formation is a complex, multi-step process involving initial N-glucuronidation by UGT2B10, followed by 3-hydroxylation via the cytochrome P450 enzyme CYP2C8, and subsequent deconjugation.[3][5][6] However, other metabolic pathways exist, leading to derivatives such as Desloratadine N-Hydroxypiperidine. This N-hydroxy derivative is a known related compound of desloratadine, available commercially as a reference standard for analytical and research purposes.[7][8][9] While the bulk of efficacy studies focus on the parent drug and 3-hydroxydesloratadine, understanding the in vitro activity of all metabolites, including N-hydroxypiperidine, is crucial for a complete safety and activity profile.

Metabolic Pathway Overview

The biotransformation of desloratadine is complex. While the main pathway to the active 3-hydroxydesloratadine is well-documented, other minor metabolites are also formed. The N-hydroxylation of the piperidine ring represents one such metabolic modification.

Caption: Metabolic pathways of Desloratadine.

Core In Vitro Activity: Histamine H1 Receptor Interaction

The primary mechanism of action for antihistamines is antagonism at the histamine H1 receptor. Therefore, the core of the in vitro assessment for Desloratadine N-Hydroxypiperidine involves quantifying its affinity and functional activity at this receptor.

Receptor Binding Affinity

Receptor binding assays are fundamental in determining the potency of a ligand for its target. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. For the H1 receptor, [3H]pyrilamine or [3H]mepyramine are commonly used radioligands.[2]

Principle of the Assay: The assay quantifies the concentration of Desloratadine N-Hydroxypiperidine required to inhibit the binding of a fixed concentration of a radiolabeled H1 antagonist by 50% (the IC₅₀ value). This value can then be converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. Desloratadine itself demonstrates very high affinity for the H1 receptor, with Kᵢ values reported in the low nanomolar range (e.g., 0.87 nM).[10][11]

Experimental Protocol: H1 Receptor Radioligand Binding Assay

-

Preparation of Membranes:

-

Utilize cell membranes from a stable cell line recombinantly expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK-293 cells).[10]

-

Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes (typically 20-50 µg protein/well), the radioligand [3H]mepyramine (at a concentration near its Kₔ, e.g., 1-2 nM), and varying concentrations of the test compound (Desloratadine N-Hydroxypiperidine).

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known H1 antagonist (e.g., 10 µM unlabeled Mepyramine) to saturate all specific binding sites.

-

Test Compound: Wells with membranes, radioligand, and a serial dilution of Desloratadine N-Hydroxypiperidine.

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for an H1 Receptor Radioligand Binding Assay.

Functional Antagonism

While binding affinity indicates potency, a functional assay is required to confirm that this binding translates into a biological effect—specifically, the inhibition of histamine-induced cellular signaling. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Signaling Pathway:

-

Histamine binds to the H1 receptor.

-

The Gq alpha subunit is activated.

-

Gq activates Phospholipase C (PLC).

-

PLC cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

Functional assays typically measure this histamine-induced increase in intracellular Ca²⁺. Antagonism is demonstrated by the ability of the test compound to block this response.

Sources

- 1. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 3. Desloratadine - Wikipedia [en.wikipedia.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor [academia.edu]

- 7. veeprho.com [veeprho.com]

- 8. Desloratadine N-Hydroxypiperidine | CAS 1193725-73-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Desloratadine N-Hydroxypiperidine | LGC Standards [lgcstandards.com]

- 10. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

Methodological & Application

Application Note: Advanced Sample Preparation for Desloratadine N-Hydroxypiperidine

Target Analyte: Desloratadine N-Hydroxypiperidine (CAS: 1193725-73-3) Matrix Focus: Biological Fluids (Plasma/Urine) and Pharmaceutical Formulations Methodology: LC-MS/MS and HPLC-UV (Stability Indicating)

Introduction & Physicochemical Context

The accurate quantification of Desloratadine N-Hydroxypiperidine (often designated as Impurity 17 or the N-hydroxy metabolite) represents a significant challenge in pharmaceutical analysis. Unlike the stable parent drug Desloratadine (DSL), the N-hydroxypiperidine moiety is chemically labile. It occupies a "middle ground" of oxidation state; it is prone to oxidation (forming the N-oxide or nitrone) and reduction (reverting to the parent amine).

The "Silent Error" in Standard Protocols

Many standard protocols for Desloratadine fail when applied to this specific impurity because they ignore its redox sensitivity. Standard Liquid-Liquid Extraction (LLE) using alkaline pH and ethyl acetate often results in:

-

Low Recovery: The N-hydroxy group increases polarity (LogP drop), reducing extraction efficiency in non-polar solvents.

-

Artifact Formation: Exposure to air at high pH or peroxides in un-stabilized ethers can oxidize the analyte to Desloratadine N-oxide, leading to false-negative results for the N-hydroxy species and false-positives for the N-oxide.

Physicochemical Profile

| Property | Desloratadine (Parent) | Desloratadine N-Hydroxypiperidine | Implication for Sample Prep |

| Structure | Secondary Amine | Hydroxylamine (>N-OH) | N-OH is less basic but more polar. |

| LogP (Predicted) | ~3.2 | ~1.8 - 2.1 | Requires more polar extraction solvents or SPE. |

| pKa | ~4.2 (Pyridine), ~9.7 (Piperidine) | ~4.2 (Pyridine), N-OH pKa varies | Reduced basicity at the piperidine nitrogen. |

| Stability | High | Low (Redox sensitive) | CRITICAL: Requires antioxidants in solvents. |

Strategic Protocol Design: The "Redox-Freeze" Approach

To ensure scientific integrity, this guide utilizes a "Redox-Freeze" strategy. This involves chemically locking the oxidation state of the analyte immediately upon sample collection or solvation.

Core Reagents & Buffer Systems

-

Antioxidant Buffer: 10 mM Ammonium Formate + 0.1% Ascorbic Acid (Prevents oxidation).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) : Dichloromethane (DCM) (70:30). Note: Avoid Diethyl Ether due to peroxide formation risk.

-

Inert Atmosphere: Nitrogen purge for all evaporation steps.

Protocol A: Biological Fluids (Plasma/Serum) by Mixed-Mode SPE

For high-sensitivity PK/PD profiling using LC-MS/MS.

Rationale: Simple protein precipitation (PPT) leaves too many matrix oxidants. Mixed-Mode Cation Exchange (MCX) SPE is selected to bind the pyridine nitrogen (which remains basic) while washing away neutral interferences.

Workflow Diagram (DOT)

Caption: Mixed-Mode Cation Exchange (MCX) workflow optimized for stabilizing and recovering basic hydroxylamine impurities.

Step-by-Step Procedure

-

Sample Pre-treatment:

-

Aliquot 200 µL of plasma into a polypropylene tube.[1]

-

Add 20 µL of Internal Standard (Desloratadine-d5).

-

CRITICAL: Add 200 µL of 2% Formic Acid containing 5 mM Ascorbic Acid . The acid ensures the pyridine nitrogen is protonated (

) for MCX binding, while ascorbic acid scavenges radical oxidants. -

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning (Oasis MCX or Strata-X-C, 30mg):

-

1 mL Methanol.

-

1 mL Water (HPLC Grade).

-

-

Loading:

-

Load the pre-treated sample at a slow flow rate (approx. 1 mL/min).

-

Mechanism:[2] The protonated Desloratadine N-Hydroxypiperidine binds to the sulfonate groups of the sorbent via ionic interaction.

-

-

Washing:

-

Wash 1: 1 mL 2% Formic Acid (Removes proteins and hydrophilic interferences).

-

Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutrals and phospholipids).

-

-

Elution:

-

Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .

-

Mechanism:[2] The high pH neutralizes the protonated amine, disrupting the ionic bond and releasing the analyte.

-

-

Reconstitution:

-

Evaporate eluate under a gentle stream of Nitrogen at 40°C. Do not over-dry.

-

Reconstitute immediately in 200 µL of Mobile Phase (90% Water / 10% ACN + 0.1% Formic Acid).

-

Transfer to amber glass vials (light protection).

-

Protocol B: Pharmaceutical Formulations (Tablets/Liquids)

For Stability and Impurity Profiling.

Challenge: High concentration of parent drug vs. trace impurity (0.1% limit). Solution: "Dilute and Shoot" with temperature control to prevent thermal degradation in the injector.

Critical Reagent: The "Quenching Diluent"

Prepare a mixture of Acetonitrile:Buffer (pH 2.5) (50:50).

-

Why pH 2.5? Acidic pH stabilizes the hydroxylamine moiety better than alkaline conditions, which promote oxidation.

Step-by-Step Procedure

-

Weighing:

-

Weigh 20 tablets and crush to a fine powder.

-

Transfer powder equivalent to 50 mg Desloratadine into a 100 mL amber volumetric flask.

-

-

Extraction:

-

Add 70 mL of Quenching Diluent .

-

Sonicate for 15 minutes (maintain water bath temp < 25°C by adding ice if necessary).

-

Make up to volume with Diluent.

-

-

Filtration:

-

Filter through a 0.22 µm PVDF syringe filter.

-

Note: Discard the first 2 mL of filtrate (saturates active sites on the filter membrane).

-

-

Analysis Prep:

-

Transfer filtrate to an amber HPLC vial.

-

Autosampler Setting: Maintain at 4°C. Thermal degradation of N-hydroxy compounds in the autosampler is a common source of error.

-

Analytical Method Parameters (LC-MS/MS)

To validate the sample prep, the downstream analysis must separate the N-hydroxy impurity from the N-oxide and the parent.

-

Column: Fluorophenyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Luna PFP).

-

Reason: Standard C18 often fails to resolve the N-hydroxy form from the N-oxide. Fluorophenyl phases offer alternative selectivity for nitrogen-containing heterocycles.

-

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: 10% -> 90% B

-

6-8 min: 90% B

-

-

Detection (MRM):

-

Desloratadine N-Hydroxypiperidine: 327.1

275.1 (Loss of water + Cl isotope pattern check). -

Differentiation: The N-oxide (also 327.1) typically fragments differently or elutes earlier due to higher polarity.

-

System Suitability & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase pH is buffered (Ammonium Formate). |

| Ghost Peak (M+16) | Oxidation of Parent Drug during prep. | Add Ascorbic Acid to extraction buffer; check solvents for peroxides. |

| Low Recovery | Analyte breakthrough during SPE load. | Ensure Sample pH < 3.0 before loading onto MCX cartridge. |

| Signal Drift | Thermal instability. | Keep autosampler at 4°C; use amber glassware. |

Decision Tree for Method Selection

Caption: Selection logic for Desloratadine N-Hydroxypiperidine sample preparation based on matrix complexity.

References

-

Chemical Identity & Structure: ChemicalBook. (2026). Desloratadine N-Hydroxypiperidine Properties and Structure (CAS 1193725-73-3).[6][7][8] Link

-